Spectroscopic data for 6-Ethynylfuro[3,2-b]pyridine (NMR, IR, MS)
Spectroscopic data for 6-Ethynylfuro[3,2-b]pyridine (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Ethynylfuro[3,2-b]pyridine
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 6-Ethynylfuro[3,2-b]pyridine, a heterocyclic building block of significant interest in medicinal chemistry and materials science. As a compound featuring a fused furo[3,2-b]pyridine core and a reactive ethynyl group, its unambiguous structural confirmation is paramount for its application in research and development. This document synthesizes predicted and reported data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to serve as an authoritative reference for researchers.
The molecular structure of 6-Ethynylfuro[3,2-b]pyridine, with the chemical formula C₉H₅NO and a molecular weight of 143.14 g/mol , presents a unique electronic and structural landscape.[1][2] The fusion of an electron-rich furan ring with an electron-deficient pyridine ring, combined with the linear, sp-hybridized ethynyl substituent, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and interpreting structure-activity relationships.
Caption: 2D Structure of 6-Ethynylfuro[3,2-b]pyridine.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For 6-Ethynylfuro[3,2-b]pyridine, high-resolution mass spectrometry (HRMS) provides unequivocal confirmation of its chemical formula.
Data Presentation: Molecular Ion and Adducts
The analysis of 6-Ethynylfuro[3,2-b]pyridine by mass spectrometry shows a molecular ion peak consistent with its calculated molecular weight.[3] In electrospray ionization (ESI), a soft ionization technique, the compound is typically observed as a protonated molecule ([M+H]⁺) or in association with other cations like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[3][4]
| Ion Species | Predicted m/z | Reported/Predicted m/z | Source(s) |
| [M]⁺ (Molecular Ion) | 143.0371 | 143 | [3] |
| [M+H]⁺ (Protonated) | 144.0444 | 144.04439 | [4] |
| [M+Na]⁺ (Sodium Adduct) | 166.0263 | 166.02633 | [3][4] |
| [M+NH₄]⁺ (Ammonium Adduct) | 161.0709 | 161.07093 | [3][4] |
| [M-H]⁻ (Deprotonated) | 142.0298 | 142.02983 | [4] |
Field Insights: Fragmentation Pattern
While soft ionization methods preserve the molecular ion, collision-induced dissociation (CID) experiments (MS/MS) can reveal characteristic fragmentation patterns. The fragmentation of the furo[3,2-b]pyridine core is complex, but predictable losses associated with the ethynyl group are expected.[3] The successive loss of HCN (m/z 27) is a common fragmentation pathway for pyridine-containing heterocycles.[5][6][7] The cleavage of the ethynyl group would also be an anticipated fragmentation event.
Experimental Protocol: ESI-QToF Mass Spectrometry
This protocol is a self-validating system for obtaining accurate mass data.
-
Sample Preparation: Dissolve approximately 1 mg of 6-Ethynylfuro[3,2-b]pyridine in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and deionized water, often with 0.1% formic acid to promote protonation for positive ion mode.
-
Instrument Calibration: Calibrate the Quadrupole Time-of-Flight (QToF) mass spectrometer using a known reference standard (e.g., sodium formate or a commercial tuning mix) immediately prior to analysis to ensure mass accuracy below 5 ppm.
-
Infusion and Ionization: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min via a syringe pump. Apply a capillary voltage of 3-4 kV and use nitrogen as the nebulizing and drying gas.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. The instrument's software will compare the measured m/z of the [M+H]⁺ ion to the theoretical exact mass calculated for C₉H₆NO⁺ to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although specific experimental spectra for 6-Ethynylfuro[3,2-b]pyridine are not widely published, reliable predictions can be made based on established chemical shift principles and data from analogous structures.
¹H NMR Characterization
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the heterocyclic system and the terminal alkyne proton.[3] The aromatic protons are anticipated in the downfield region (6.8-8.5 ppm) due to the deshielding effects of the aromatic ring currents and the electronegative nitrogen and oxygen atoms.[3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H (alkyne, ≡C-H) | ~3.1 | s (singlet) | N/A |
| H (furan) | ~7.0 - 7.5 | d (doublet) | ~2-3 |
| H (furan) | ~7.6 - 7.9 | d (doublet) | ~2-3 |
| H (pyridine) | ~7.2 - 7.6 | d (doublet) | ~5-6 |
| H (pyridine) | ~8.3 - 8.6 | d (doublet) | ~5-6 |
Note: These are predicted values. Actual shifts and coupling constants may vary based on solvent and experimental conditions.
¹³C NMR Characterization
The ¹³C NMR spectrum will complement the ¹H NMR data, showing nine distinct carbon signals. The chemical shifts are influenced by hybridization and the electronic environment. The sp-hybridized carbons of the ethynyl group will appear in a characteristic region, while the aromatic carbons will be spread over a wider range due to the varied effects of the adjacent heteroatoms.[8]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C (alkyne, C ≡CH) | ~75 - 85 |
| C (alkyne, C≡C H) | ~80 - 90 |
| C (aromatic) | ~105 - 160 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).[9] The instrument should be properly shimmed to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (several hundred to thousands) and a longer relaxation delay may be necessary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Data Presentation: Characteristic Absorption Bands
The IR spectrum of 6-Ethynylfuro[3,2-b]pyridine will be dominated by absorptions from the alkyne and the aromatic heterocyclic core.
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
| ≡C-H (alkyne) | Stretch | ~3300 | Sharp, Medium |
| C-H (aromatic) | Stretch | 3000 - 3100 | Medium |
| C≡C (alkyne) | Stretch | ~2100 - 2260 | Weak to Medium |
| C=N, C=C (aromatic rings) | Stretch | 1500 - 1650 | Strong |
| C-O-C (furan ether) | Stretch | 1050 - 1250 | Strong |
Reference data for pyridine and alkyne vibrations can be found in established spectroscopic databases and literature.[10][11][12][13]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid 6-Ethynylfuro[3,2-b]pyridine powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Visualization of the Analytical Workflow
The comprehensive characterization of 6-Ethynylfuro[3,2-b]pyridine follows a logical and systematic workflow, ensuring data integrity and confidence in the final structural assignment.
Caption: Workflow for Spectroscopic Characterization.
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Keshk, E. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available from: [Link]
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